molecular formula C11H8ClNO3 B099341 1-(2-Phthalimidopropionyl)chloride CAS No. 17137-11-0

1-(2-Phthalimidopropionyl)chloride

Cat. No.: B099341
CAS No.: 17137-11-0
M. Wt: 237.64 g/mol
InChI Key: ZEQHPUCQCWTFRP-UHFFFAOYSA-N
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Scientific Research Applications

Preparation Methods

1-(2-Phthalimidopropionyl)chloride can be synthesized through various synthetic routes. One common method involves the reaction of phthalic anhydride with propionyl chloride in the presence of a catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to obtain the desired purity .

Mechanism of Action

The mechanism of action of 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of new compounds . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

1-(2-Phthalimidopropionyl)chloride can be compared with similar compounds such as:

The uniqueness of 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride lies in its specific reactivity and applications in various fields .

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-9(14)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQHPUCQCWTFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169073
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17137-11-0
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17137-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride
Source European Chemicals Agency (ECHA)
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Record name 1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-PROPIONYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8D9N4EZF3
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Synthesis routes and methods

Procedure details

To a solution of 137g (20.0 g, 91 mmol) in DCM (250 mL) were added oxalyl chloride (13.8 g, 109 mmol) and DMF (0.1 mL). See FIG. 2. The mixture was stirred at RT for 4 h. Upon reaction completion, the mixture was concentrated to give 3-(1,3-dioxoisoindolin-2-yl)propanoyl chloride 137h (20.0 g, 92%) as a white solid.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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